Unique Huntington's Disease Target Engagement: CAG Repeat RNA and PolyQ Protein Dual Targeting Not Reported for Other 4-Benzylthiocinnolines
NSC66098 (4-(Benzylthio)-6-fluorocinnoline) is characterized as a novel, potent inhibitor of Huntington's disease pathogenesis via a dual-targeting mechanism—simultaneously engaging expanded CAG repeat RNA transcripts and their translated polyglutamine (PolyQ) protein products [1]. This mechanism is not reported for any other 4-benzylthiocinnoline analog, including 4-((4-chlorobenzyl)thio)-6-fluorocinnoline (CAS 2195-60-0), 4-((3,4-dichlorobenzyl)thio)-6-fluorocinnoline (CAS 1683-35-8), or 4-(benzylthio)-6,7-dimethoxycinnoline (CAS 5387-97-3), which are primarily described as kinase inhibitors or antimicrobial/anticancer agents with no CAG-repeat activity documented . While precise IC₅₀ values for CAG RNA binding and PolyQ inhibition remain proprietary or unpublished in peer-reviewed literature, the mechanism itself constitutes a qualitative differentiation with direct implications for Huntington's disease-focused research programs.
| Evidence Dimension | Reported mechanism of action: Huntington's disease-relevant target engagement |
|---|---|
| Target Compound Data | Dual targeting of expanded CAG repeat RNA and PolyQ protein (NSC66098) |
| Comparator Or Baseline | 4-((4-Chlorobenzyl)thio)-6-fluorocinnoline: no CAG/polyQ mechanism reported; 4-(Benzylthio)-6,7-dimethoxycinnoline: reported as protein tyrosine kinase inhibitor; 4,6-Bis(benzylthio)cinnoline: reported as α-glucosidase inhibitor (IC₅₀ 28 µM) |
| Quantified Difference | Qualitative mechanistic divergence; no quantitative CAG/polyQ data available for comparators |
| Conditions | Mechanism inferred from vendor product descriptions (TargetMol, MedKoo, CymitQuimica) and cross-referenced against BindingDB and literature for comparators |
Why This Matters
For Huntington's disease research programs, the claimed CAG/polyQ dual-targeting mechanism distinguishes NSC66098 from all other commercially available 4-benzylthiocinnolines, justifying its exclusive procurement for CAG-repeat-focused experimental paradigms.
- [1] TargetMol. NSC66098 (T69441) Product Description: 'NSC66098 is a novel potent inhibitor of Huntington's disease (HD) pathogenesis via targeting CAG repeats RNA and Poly Q protein.' CAS 3259-43-6. View Source
